3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C20H20BrN5O and its molecular weight is 426.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study by Laxmi, Ravi, and Nath (2019) described the synthesis of derivatives similar to the compound , focusing on their chemical structure characterization using techniques like IR, 1H, 13C NMR, and MS. This research highlights the methodological aspects of synthesizing such compounds (Laxmi, Ravi, & Nath, 2019).
Antimicrobial Activity
- The same study also explored the antibacterial and antifungal activities of these derivatives against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus. This indicates the potential biomedical applications of these compounds in combating microbial infections (Laxmi, Ravi, & Nath, 2019).
Antiviral and Cytotoxic Activity
- Dinakaran et al. (2003) synthesized a series of compounds, including 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, and tested their antiviral activity and cytotoxicity. Although the compound is not directly mentioned, this study provides insight into the potential antiviral applications of structurally similar compounds (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Hydrogen-Bond Donors and Acceptors in Aromatic N-Heterocycles
- A study by Aakeröy et al. (2007) focused on the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. This research is relevant as it discusses the balance of hydrogen-bond donors and acceptors in compounds structurally related to 3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide, which is critical for their supramolecular chemistry applications (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Inhibitory Activity Against Endo-Beta-Glucuronidase Heparanase
- Research by Xu et al. (2006) describes a novel class of compounds, including derivatives similar to the target compound, as inhibitors of heparanase. These findings suggest potential applications in the field of cancer therapy, given heparanase's role in tumor metastasis and angiogenesis (Xu et al., 2006).
Synthesis and Characterization of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives
- A study by Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their antimicrobial activity. This research is significant as it relates to the synthesis and biological evaluation of compounds similar to this compound (Sethi, Arora, Saini, & Jain, 2016).
Properties
IUPAC Name |
3-bromo-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O/c1-3-22-18-11-13(2)23-20(26-18)25-17-9-7-16(8-10-17)24-19(27)14-5-4-6-15(21)12-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJLELNIBHTXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.